1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
1-Methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the 1,4-dihydroquinolin-4-one family. Its structure features a quinoline core substituted with a methyl group at position 1 and a 4-methylbenzoyl moiety at position 2. The compound’s molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol (calculated based on substituents and core structure).
Properties
IUPAC Name |
1-methyl-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17(20)15-11-19(2)16-6-4-3-5-14(16)18(15)21/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBUUUYGQQZUDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid to form 1,4-dihydroquinolin-4-one.
Methylation: The next step involves the methylation of the nitrogen atom in the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Benzoylation: The final step is the benzoylation of the methylated quinoline derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-Methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Industry: The compound’s unique structural features make it a candidate for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Physicochemical and ADME Properties
- ADME : Molecular docking studies on analogs (e.g., 5g in ) highlight the importance of carbonyl groups in binding to proteins like succinate dehydrogenase (SDH), a feature shared with the target compound’s benzoyl moiety .
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